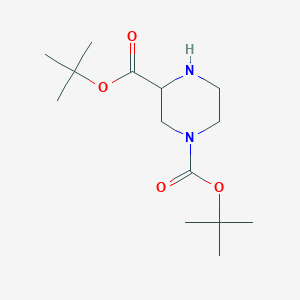

n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester

Description

IUPAC and Common Nomenclature

The systematic nomenclature of N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester follows established International Union of Pure and Applied Chemistry conventions for piperazine derivatives bearing multiple protecting groups. The compound's IUPAC designation is di(tert-butyl) 1,3-piperazinedicarboxylate, which accurately describes the presence of two tert-butyl ester groups attached to the piperazine ring at positions 1 and 3. This nomenclature reflects the compound's fundamental structure consisting of a six-membered heterocyclic ring containing two nitrogen atoms in a 1,4-relationship, with carboxylate functionalities protected by tert-butyl groups.

Alternative common names for this compound include several variations that reflect different naming conventions and synthetic origins. The designation 1,3-piperazinedicarboxylic acid, bis(1,1-dimethylethyl) ester provides a systematic description emphasizing the dicarboxylic acid nature of the parent compound and the specific protecting groups employed. Additionally, the compound is frequently referenced as di-tert-butyl piperazine-1,3-dicarboxylate, which represents a simplified nomenclature commonly used in synthetic and medicinal chemistry literature.

The terminology "this compound" specifically indicates the presence of a tert-butoxycarbonyl protecting group on one nitrogen atom and a tert-butyl ester protecting group on the carboxylic acid functionality. This naming convention emphasizes the synthetic accessibility and protection strategy employed in the compound's preparation, where "Boc" represents the tert-butoxycarbonyl group widely used in peptide and amino acid chemistry.

Structural Isomers and Related Derivatives

The structural landscape surrounding this compound encompasses several positional isomers and closely related derivatives that demonstrate the versatility of piperazine-based protecting group strategies. The 1,4-dicarboxylate isomer, represented by di-tert-butyl piperazine-1,4-dicarboxylate, constitutes a significant structural variant where the carboxylate groups occupy different positions on the piperazine ring. This 1,4-isomer, bearing the Chemical Abstracts Service number 76535-75-6, differs from the 1,3-isomer in its symmetrical arrangement and exhibits distinct chemical properties and synthetic applications.

Comparative analysis reveals that the 1,4-dicarboxylate derivative demonstrates enhanced stability under certain reaction conditions compared to its 1,3-counterpart, attributed to the symmetrical distribution of electron-withdrawing groups around the piperazine ring. The molecular formula C14H26N2O4 and molecular weight of 286.37 grams per mole characterize both isomers, though their different substitution patterns result in distinct three-dimensional conformations and reactivity profiles.

Related derivatives include the monoprotected variants, such as 4-Boc-piperazine-2-carboxylic acid, which represents an intermediate stage in the protection sequence. This compound, with Chemical Abstracts Service number 128019-59-0, retains one free carboxylic acid group while maintaining nitrogen protection, enabling selective functionalization strategies in synthetic applications. The stereochemical variants, including both racemic and enantiopure forms, further expand the structural diversity within this chemical family.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|---|

| Di-tert-butyl piperazine-1,3-dicarboxylate | 438631-75-5 | C14H26N2O4 | 286.37 | 1,3-substitution pattern |

| Di-tert-butyl piperazine-1,4-dicarboxylate | 76535-75-6 | C14H26N2O4 | 286.37 | 1,4-substitution pattern |

| 4-Boc-piperazine-2-carboxylic acid | 128019-59-0 | C10H18N2O4 | 230.26 | Monoprotected derivative |

| (S)-4-N-Boc-piperazine-2-carboxylic acid | 848482-93-9 | C10H18N2O4 | 230.26 | Enantiopure S-configuration |

Historical Development and Classification

The historical development of this compound and related compounds traces its origins to the pioneering work in amino acid protection chemistry, particularly the development of the tert-butoxycarbonyl protecting group by Louis A. Carpino in the 1950s. Carpino's introduction of the Boc group as a protecting strategy for amino acids revolutionized peptide synthesis by providing an acid-labile protecting group that could be removed under much milder conditions than previously available alternatives. This foundational work established the chemical framework that would later enable the development of complex piperazine derivatives bearing multiple Boc protecting groups.

The classification of this compound within the broader chemical taxonomy places it firmly within the category of piperazine derivatives, specifically as an amino acid derivative due to its carboxylic acid functionality. The compound belongs to the subcategory of protected amino acids, where both the amino and carboxylic acid functionalities are masked by protecting groups to prevent unwanted side reactions during synthetic transformations. This classification system reflects the compound's primary utility in organic synthesis, particularly in pharmaceutical chemistry where selective protection and deprotection strategies are essential for complex molecule construction.

The evolution of piperazine chemistry has been closely linked to developments in pharmaceutical research, where piperazine derivatives have emerged as important structural motifs in drug discovery. The substituted derivatives of piperazine represent a broad class of chemical compounds with diverse pharmacological properties, exemplified by commercially important medications such as sildenafil citrate, ciprofloxacin, and ziprasidone. This pharmaceutical relevance has driven continued research into protected piperazine derivatives, leading to the development of compounds like this compound as synthetic intermediates.

The systematic study of piperazine derivatives bearing amino acid substituents has revealed their potential for controlled conformational behavior, particularly when oxidized to form bis(N-oxides) that exhibit highly defined three-dimensional structures. This research has contributed to understanding the relationship between piperazine substitution patterns and molecular conformation, informing the design of new derivatives with specific structural characteristics.

Registration and Identification Numbers

The comprehensive identification of this compound requires examination of multiple registration systems and chemical databases that track and categorize chemical substances. The primary Chemical Abstracts Service registry number for the 1,3-dicarboxylate isomer is 438631-75-5, which serves as the definitive identifier within the Chemical Abstracts database system. This registration number provides unambiguous identification of the compound across international chemical databases and commercial suppliers.

The Molecular Design Limited number MFCD03001707 represents another critical identifier used in chemical inventory systems and research databases. This identifier facilitates tracking of the compound across various chemical suppliers and research institutions, ensuring consistent identification regardless of nomenclatural variations. The PubChem database, maintained by the National Center for Biotechnology Information, does not appear to have a specific Compound Identifier for this exact compound, though related structures are well-documented within the system.

The International Chemical Identifier (InChI) provides a standardized string representation of the compound's molecular structure: InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3. This identifier enables precise structural matching across different chemical databases and software systems, eliminating ambiguity that might arise from nomenclatural variations. The corresponding InChI Key NCDRUHJVDHVOAF-UHFFFAOYSA-N provides a shortened hash of the structural information suitable for database searching and chemical similarity analysis.

| Registration System | Identifier | Type | Coverage |

|---|---|---|---|

| Chemical Abstracts Service | 438631-75-5 | Registry Number | Global chemical database |

| Molecular Design Limited | MFCD03001707 | Chemical Database ID | Research and commercial inventory |

| InChI | 1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 | Structural Identifier | International standard |

| InChI Key | NCDRUHJVDHVOAF-UHFFFAOYSA-N | Structural Hash | Database searching |

Commercial suppliers utilize various internal catalog numbers to track inventory and facilitate ordering processes. These supplier-specific identifiers vary between companies but serve important roles in chemical commerce and research procurement. The compound's registration status reflects its recognition as a legitimate chemical entity within regulatory frameworks governing chemical research and commercial distribution.

Properties

IUPAC Name |

ditert-butyl piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRUHJVDHVOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373560 | |

| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438631-75-5 | |

| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester typically involves the protection of the piperazine ring with a Boc group followed by esterification. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected piperazine is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid or other strong acids.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Hydrolysis: N-4-Boc-2-piperazinecarboxylic acid.

Deprotection: 2-piperazinecarboxylic acid tert-butyl ester.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the piperazine nitrogen atoms from unwanted reactions, allowing selective functionalization of other parts of the molecule. The tert-butyl ester group provides stability and can be easily removed under mild conditions, making the compound a valuable intermediate in multi-step synthesis .

Comparison with Similar Compounds

1-Boc-piperazine-3-carboxylic acid: Similar structure but with a different substitution pattern on the piperazine ring.

4-Boc-morpholine-3-carboxylic acid: Contains a morpholine ring instead of a piperazine ring.

1,4-Di-Boc-piperazine-2-carboxylic acid: Contains two Boc groups for additional protection.

Uniqueness: N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is unique due to its specific substitution pattern and the presence of both Boc and tert-butyl ester groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester, known by its CAS number 438631-75-5, is a chemical compound that has garnered attention for its diverse biological activities and applications in pharmaceutical chemistry. This compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a tert-butyl ester, which contributes to its stability and reactivity in various chemical reactions.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 270.37 g/mol

- CAS Number : 438631-75-5

The synthesis of this compound typically involves:

- Protection of the piperazine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Esterification with tert-butyl chloroformate.

This compound acts primarily as a protecting group in organic synthesis, allowing selective functionalization of other parts of the molecule. The Boc group protects the nitrogen atoms from unwanted reactions, while the tert-butyl ester can be hydrolyzed or removed under mild conditions, facilitating further synthetic transformations.

Biological Activity

This compound exhibits several biological activities, particularly in medicinal chemistry:

- Pharmaceutical Applications : It serves as a building block for synthesizing various pharmaceuticals, including potential drug candidates for treating neurological disorders and cancer.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as enzyme inhibitors, which is critical for drug development targeting specific pathways.

- Receptor Binding : The compound has been studied for its ability to bind to specific receptors, influencing pharmacological effects.

Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of derivatives from this compound and evaluated their biological activity against cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.2 | HeLa |

| Derivative B | 3.8 | MCF7 |

Another research focused on the mechanism of action of n-4-Boc-2-piperazinecarboxylic acid derivatives as enzyme inhibitors. The study utilized kinetic assays to determine their efficacy against specific enzymes involved in metabolic pathways.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme X | Competitive | 10.5 |

| Enzyme Y | Non-competitive | 7.3 |

Comparison with Related Compounds

This compound can be compared with other piperazine derivatives to highlight its unique properties:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-Boc-piperazine-3-carboxylic acid | Structure | Moderate enzyme inhibition |

| 4-Boc-morpholine-3-carboxylic acid | Structure | Antimicrobial activity |

| N-Boc-piperazine-2-carboxylic acid | Structure | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Boc-protection of piperazine derivatives. For example, tert-butyl esters are introduced using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or dichloromethane under basic conditions (e.g., triethylamine or DMAP). Catalysts such as Ru(cod)(2-methylallyl)₂ with triflic acid enhance regioselectivity in related Boc-protected intermediates . Purity (>95%) is achieved via silica gel chromatography or recrystallization, as demonstrated in tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate synthesis .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies Boc (δ ~1.4 ppm for tert-butyl) and piperazine ring protons (δ ~3.0–4.0 ppm for CH₂ groups) .

- FT-IR : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (ester and Boc) .

- LCMS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., 244–312 Da for related Boc-piperazines) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade tert-butyl esters .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of Boc-protection in piperazine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, guiding catalyst selection (e.g., Ru-based catalysts for anti-Markovnikov additions). Molecular docking studies assess steric hindrance in tert-butyl ester formation, as shown in tert-butyl phenyl carbonate synthesis .

Q. What strategies resolve contradictions in purity data from different suppliers (e.g., 95% vs. >97% GC/HPLC)?

- Methodological Answer : Cross-validate using orthogonal methods:

- GC/HPLC : Compare retention times with certified reference standards.

- Elemental Analysis : Verify C/H/N ratios to detect impurities .

- X-ray Crystallography : Resolve structural ambiguities, as applied to tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .

Q. How does functionalization at the piperazine ring (e.g., fluorination or cyclopropane addition) impact biological activity or downstream reactivity?

- Methodological Answer : Introduce substituents via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, 4-cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 77278-34-3) shows altered pharmacokinetics due to steric effects . Biological assays (e.g., receptor binding) quantify activity shifts .

Q. What are the challenges in scaling up Boc-deprotection reactions while minimizing side products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.